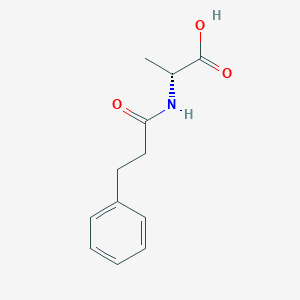
3-(3-Fluorophenyl)-2,2-dimethylpropanenitrile
Vue d'ensemble
Description
3-(3-Fluorophenyl)-2,2-dimethylpropanenitrile, also known as 3-Fluoro-2,2-dimethylpropionitrile, is an organic compound that is used in various scientific research applications. This compound is a colorless liquid with a boiling point of 105°C and a melting point of -44°C. It is a versatile compound that can be used as a solvent, a catalyst, and an intermediate in organic synthesis. It has a wide range of applications in the fields of materials science, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Processes : One study discusses the synthesis of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, highlighting the complex chemical processes involved in creating compounds with 3-fluorophenyl groups (Huang Ming-zhi et al., 2005).
Crystallographic Studies : The crystal structure of this synthesized compound was analyzed, providing insights into the molecular arrangement and interactions of fluorophenyl-containing compounds (Huang Ming-zhi et al., 2005).
Photophysical Properties
Fluorophore Development : Another research focuses on a fluorophore, (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), synthesized using a similar fluorophenyl group. It explores its electronic absorption, emission characteristics, and potential applications in organic photoemitting diodes (M. Pannipara et al., 2015).
Photochemical Studies : The study also investigates the photochemical quantum yield of DPF in various solvents, contributing to the understanding of the photophysical behavior of fluorophenyl-based compounds (M. Pannipara et al., 2015).
Biomedical Applications
Potential Therapeutic Use : Research into compounds like 3-fluorophenyl-2,2-dimethylpropanenitrile could potentially lead to the development of new drugs or therapeutic agents, given the biomedical relevance of similar fluorophenyl compounds (Zhang Dao-zhen, 2010).
Analytical Applications : These compounds can also have analytical applications, such as in the development of sensors or probes, given their unique chemical properties (Priyadip Das et al., 2012).
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNTVNFXJIEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2,2-dimethylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)



![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)



amine](/img/structure/B1490492.png)

![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)
